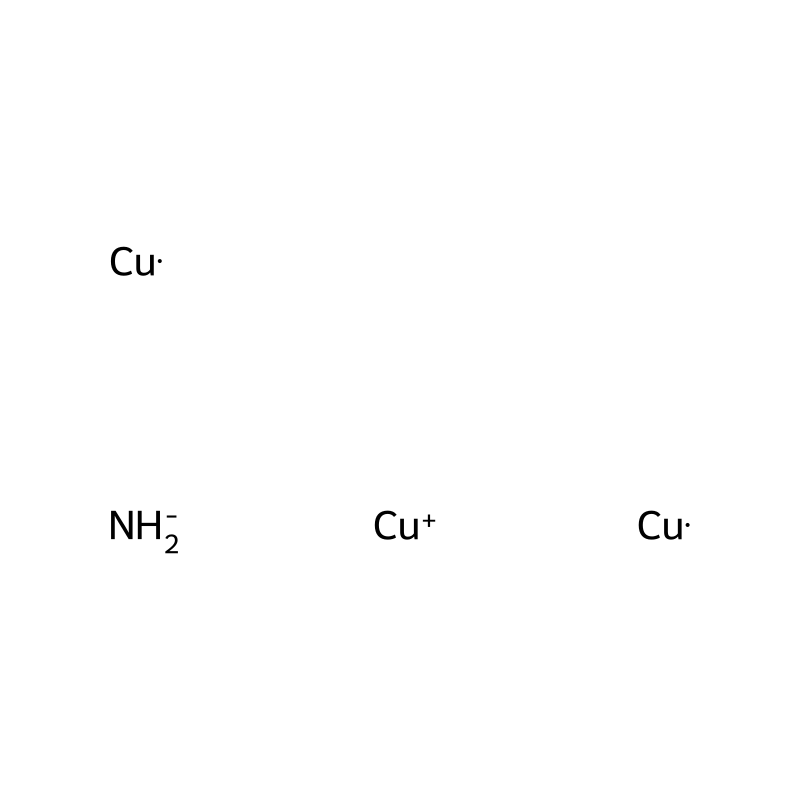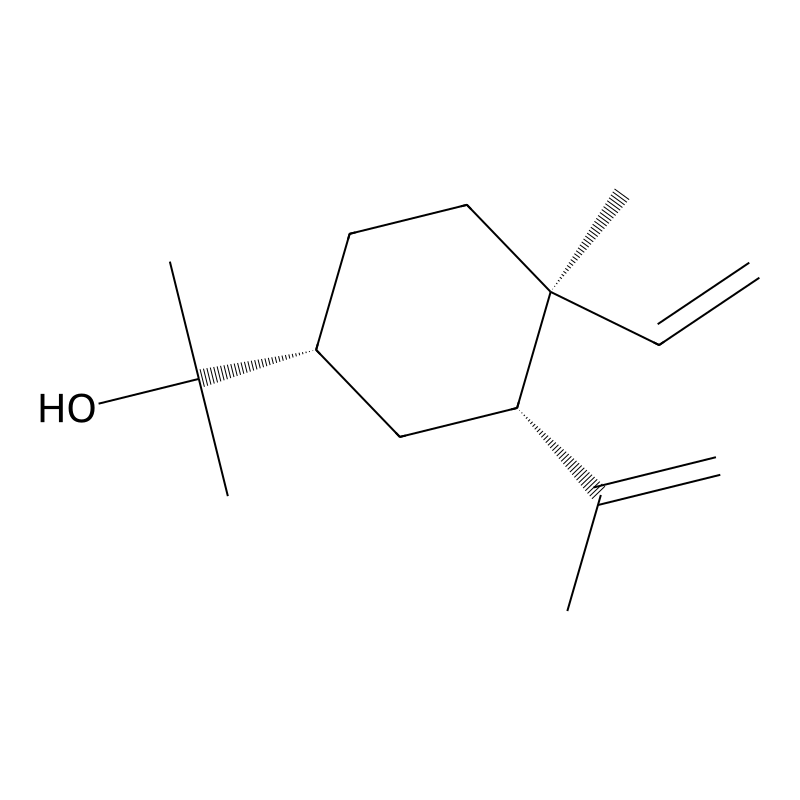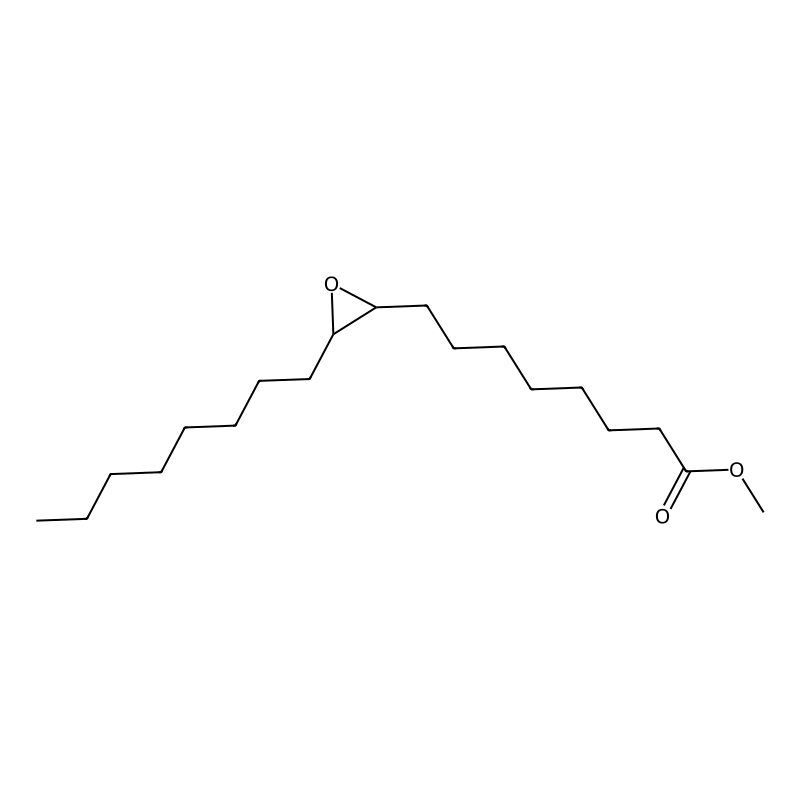Copper nitride (Cu3N)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Copper nitride, with the chemical formula Cu₃N, is a covalently bonded metal nitride that has garnered significant attention in various scientific and technological fields due to its unique properties. This compound exhibits a cubic anti-ReO₃ crystal structure, characterized by a bond angle of approximately 180 degrees and a lattice parameter of 3.817 Å. Its density is about 6.1 g/cm³, and it demonstrates thermal stability up to around 250 °C. Notably, copper nitride shows an insulator-to-conductor transition behavior, with electrical conductivity ranging from to depending on the synthesis conditions and doping elements .
Optoelectronics
Optical Storage
Cu3N films are being investigated for their potential use in Write-Once Read-Many (WORM) optical storage devices due to their interesting optical properties [].
Photovoltaics
Researchers are exploring Cu3N thin films as light absorbers in solar cells to improve photovoltaic efficiency for solar energy conversion [].
Catalysis
Cu3N exhibits promising catalytic properties, making it a subject of research for:
- Electrocatalysis: Studies are underway to explore Cu3N as a catalyst for the oxygen reduction reaction (ORR) in fuel cells, which is crucial for improving their efficiency [].
Additional Areas of Research
Beyond the applications mentioned above, Cu3N is being investigated for its potential in other scientific research areas, including:
Several synthesis methods for copper nitride have been developed:
- Reactive Sputtering: This high-throughput combinatorial approach allows for the growth of thin films by modulating substrate temperature and target-substrate distance.
- Modified Activated Reactive Evaporation: This technique enables the room temperature growth of high-quality thin films.
- Solvothermal Synthesis: Involves using unstable precursors like copper azide to produce nanocrystalline forms of copper nitride .
Each method impacts the structural and electrical properties of the resulting material.
Copper nitride stands out due to its unique combination of electrical conductivity modulation, thermal stability, and potential catalytic activity, making it a versatile material for future technologies .
Copper nitride (Cu₃N) was first synthesized in 1938 via ammonolysis of copper(II) fluoride (CuF₂) at 280°C under flowing ammonia. Early structural studies by Juza and Hahn identified its anti-ReO₃ cubic structure (space group Pm3m), with nitrogen atoms at cube corners and copper atoms at edge centers. Solution-based synthesis emerged in 1912 when Franklin produced "ammonated" Cu₃N via potassium amide reactions in liquid ammonia. Renewed interest began in the 1990s with advancements in nanostructured Cu₃N synthesis, such as Zachwieja's solvothermal methods using copper azide precursors. Recent breakthroughs include the development of phase-pure nanocubes and nanowires, enabling applications in energy storage and catalysis.
Significance in Materials Science and Semiconductor Physics
Cu₃N is a metastable semiconductor with a tunable bandgap (0.25–1.90 eV), making it suitable for optoelectronics and photovoltaics. Its open cubic structure allows interstitial doping with metals like Pd or Ag, modifying electronic properties. Key advantages include:
- Low thermal stability: Decomposes to metallic Cu above 300°C, enabling laser patterning for optical storage.
- High defect tolerance: Nitrogen vacancies enhance electrical conductivity up to 10⁻² S/cm.
- Earth abundance: Copper and nitrogen precursors are cost-effective compared to rare-earth semiconductors.
Current Research Landscape and Challenges
Despite progress, challenges persist:
- Synthesis reproducibility: Minor variations in ammonolysis temperature (±10°C) cause phase impurities.
- Thermal instability: Decomposition limits high-temperature applications.
- Bandgap engineering: Experimental bandgaps (1.44–1.91 eV) often deviate from theoretical predictions (1.4 eV via LDA+U).Recent studies focus on hybrid composites (e.g., Cu₃N@SiO₂) to stabilize nanostructures and enhance catalytic activity.
Anti-ReO₃ Cubic Structure
Copper nitride (Cu₃N) crystallizes in a distinctive cubic anti-ReO₃ type structure that belongs to the space group Pm-3m [1]. This crystal structure is characterized by its inverse relationship to the conventional ReO₃ structure, where copper atoms occupy the edge positions of the cubic unit cell while nitrogen atoms are positioned at the corner sites [7]. The anti-ReO₃ structure creates a three-dimensional framework that is fundamentally different from conventional perovskite-type materials, as it lacks atoms in the center positions of the unit cell, resulting in numerous vacant interstitial sites [4].
Lattice Parameters and Unit Cell Characteristics
The lattice parameters of copper nitride have been extensively studied through experimental and theoretical investigations. The equilibrium lattice constant of stoichiometric Cu₃N ranges from 3.811 to 3.820 Å according to various experimental measurements [1]. More precise determinations have established specific values including 3.815 Å for single crystal measurements and 3.817 Å from synchrotron powder X-ray diffraction studies [4]. The calculated lattice constant using density functional theory methods yields 3.742 Å, which is approximately 1.7-2.0% smaller than experimental values [4].
The unit cell contains six copper atoms positioned at fractional coordinates (0, 0.5, 0.5), (0.5, 0, 0.5), and (0.5, 0.5, 0) with one nitrogen atom located at the center position (0.5, 0.5, 0.5) [2]. The unit cell volume and related crystallographic parameters are presented in Table 1.
Table 1: Crystallographic Parameters of Cu₃N
| Parameter | Value | Source |
|---|---|---|
| Lattice constant (a) | 3.815 Å | Single crystal XRD [4] |
| Lattice constant (a) | 3.817 Å | Synchrotron powder XRD [4] |
| Lattice constant (a) | 3.811-3.820 Å | Experimental range [1] |
| Space group | Pm-3m | Crystallographic [1] |
| Crystal system | Cubic | Structural [1] |
| Cu-N bond length | 1.99 Å | Calculated [2] |
| Cu-Cu bond length | 2.82 Å | Calculated [2] |
The atomic structure of Cu₃N facilitates anisotropic thermal vibrations of copper atoms, whose thermal ellipsoids are flattened in the direction perpendicular to the N-Cu-N atomic chains [1]. This structural characteristic accepts the presence of nitrogen vacancies or nitrogen/copper interstitial dopants that may result in variation of the lattice parameter by up to ±0.08 Å [1].
NCu₆ Octahedral Configuration
The fundamental building block of the Cu₃N structure consists of NCu₆ octahedra, where each nitrogen atom is surrounded by six copper atoms in an octahedral coordination [1]. These octahedral units are joined by corners to form a three-dimensional crystal lattice [1]. The NCu₆ octahedra are regular in geometry and represent the primary structural motif that defines the anti-ReO₃ architecture [3].
The octahedral coordination environment creates a framework where two neighboring NCu₆ octahedra connect through shared copper atoms at the corners [10]. This connectivity pattern generates the characteristic three-dimensional network that distinguishes copper nitride from other transition metal nitrides [7]. The octahedral configuration is essential for understanding the electronic properties and chemical bonding characteristics of the material [14].
Crystallographic Orientations
Copper nitride thin films exhibit preferential crystallographic orientations that depend on synthesis conditions and nitrogen content. The most commonly observed orientations include the (100), (111), and (200) planes, with distinct preferences emerging under different deposition parameters [19]. The (100) plane orientation is associated with nitrogen-rich growth conditions, while the (111) plane predominates under copper-rich conditions [18].
The crystallographic orientation significantly influences the properties of copper nitride films. Studies have demonstrated that the texture direction changes from (111) to (100) with increasing nitrogen partial pressure during deposition [19]. The (100) diffraction peak intensity increases enormously with higher nitrogen partial pressure, attributed to enhanced surface diffusion of adatoms and preferential formation of nitrogen-rich planes [19].
Table 2: Crystallographic Orientations and Associated Conditions
| Orientation | 2θ (degrees) | Growth Conditions | Reference |
|---|---|---|---|
| (100) | 23.17-23.29 | Nitrogen-rich environment | [19] |
| (111) | 40.64-41.18 | Copper-rich environment | [18] |
| (200) | 47.46-47.07 | Mixed conditions | [2] |
Structural Stability
Metastability of Cu₃N
Copper nitride is inherently a metastable semiconductor material under ambient conditions [9]. The metastable nature arises from the thermodynamically unfavorable formation of the Cu-N bonding system compared to the constituent elements in their standard states [11]. This metastability significantly influences the material's thermal behavior and limits its operational temperature range for practical applications [34].
The metastable character of Cu₃N is evidenced by its relatively low decomposition temperature compared to other transition metal nitrides [10]. The material maintains structural integrity at room temperature but becomes increasingly unstable as temperature rises [34]. The metastability is fundamentally related to the weak Cu-N bonding interactions and the high mobility of Cu⁺ ions within the crystal lattice [10].
Thermal Decomposition Mechanisms
The thermal decomposition of copper nitride occurs through complex mechanisms involving nitrogen migration and phase separation. Decomposition begins at temperatures as low as 100°C, with nitrogen atoms starting to migrate from the bulk to the film surface without out-diffusing [9]. This migration process creates a nitrogen concentration gradient that leads to the formation of two distinct chemical phases with different atomic concentrations of nitrogen [9].
The decomposition process involves several distinct stages. At 100°C, nitrogen migration initiates without complete out-diffusion, resulting in surface accumulation [9]. Further temperature increases to 300°C lead to the appearance of metallic copper (111) peaks, indicating complete decomposition of the copper nitride phase [8]. The decomposition reaction in nitrogen atmosphere is exothermic by -88 ± 5 kJ mol⁻¹ [26].
Table 3: Thermal Decomposition Characteristics
| Temperature (°C) | Decomposition Stage | Observations | Reference |
|---|---|---|---|
| 100 | Nitrogen migration onset | Surface accumulation begins | [9] |
| 200-300 | Partial decomposition | Structural changes evident | [34] |
| 300 | Complete decomposition | Cu (111) peaks appear | [8] |
| 300-470 | Full decomposition range | Complete conversion to Cu + N₂ | [10] |
The nanocrystalline Cu₃N spontaneously decomposes to nanocrystalline CuO in the presence of both water and oxygen from air at room temperature [11]. This decomposition produces ammonia in 60% chemical yield and proceeds through a complex stoichiometry involving concomitant release of both N₂ and NH₃ [11].
Phase Transition Behavior
Under high pressure conditions, copper nitride undergoes significant structural phase transitions. A crystal structure phase transition begins at approximately 5.5 GPa, transforming Cu₃N from its ambient pressure cubic structure to a new simple tetragonal structure [10]. This transition is gradual and continues until approximately 12 GPa, where Cu₃N completely transforms to a body-centered tetragonal structure [10].
The high-pressure phase transition involves displacement of Cu and N ions to occupy vacant sites in the crystal lattice [10]. The transition includes both displacive and reconstructive changes, with the content of displaced atoms increasing with pressure [10]. When pressure exceeds 12 GPa, the transformation reaches completion, resulting in a structure where nitrogen sites are filled with 1/3 nitrogen ions [10].
The phase transition behavior demonstrates a volume collapse of approximately 21% for the high-pressure body-centered tetragonal phase compared to the low-pressure cubic phase [10]. The isothermal bulk modulus values are 78(6) GPa for the cubic phase and 130(8) GPa for the tetragonal phase [10].
Chemical Bonding in Cu₃N
Cu-N Bond Nature and Electronic Configuration
The chemical bonding in copper nitride exhibits a complex character that combines ionic and covalent contributions. The Cu-N bonds along linear N-Cu-N atomic chains are partially covalent due to admixture of Cu(4s, 4p) states to the Cu(3d)-N(2p) bands [1] [14]. This hybridization is essential for the covalent bonding effect, as pure 3d-2p bands with bonding and antibonding states fully occupied do not lead to covalent energy gain [14].
The electronic configuration of copper in Cu₃N corresponds to Cu⁺ (3d¹⁰), which creates a monovalent d¹⁰ ion with high mobility within the crystal lattice [10]. The nitrogen atoms adopt a formal oxidation state of -3, leading to the overall composition Cu₃N [12]. The electronic structure calculations reveal that stoichiometric Cu₃N behaves as an intrinsic semiconductor with characteristic band structure properties [12].
Partial Covalent Character
The bonding in copper nitride demonstrates partly ionic and partly covalent character, as determined through various computational methods including valence charge partitioning schemes and basis set reduction techniques [14]. The covalent component arises specifically from the admixture of Cu(4s, 4p) states to the Cu(3d)-N(2p) bands, which is essential for achieving covalent energy stabilization [14].
The partial covalent character is responsible for the unique dumbbell-like Cu(I) coordination observed in Cu₃N and other Cu(I) compounds [14]. This specific hybridization pattern creates the distinctive bonding environment that stabilizes the anti-ReO₃ structure [14]. The covalent contribution influences the material's electronic properties, including its semiconductor behavior and band gap characteristics [12].
N-Cu-N Linear Atomic Chains
The crystal structure of copper nitride features distinctive N-Cu-N linear atomic chains that run throughout the three-dimensional framework [1]. These linear chains represent the fundamental bonding motif that connects the NCu₆ octahedral units and defines the overall structural architecture [25]. The linear arrangement facilitates anisotropic thermal vibrations of copper atoms, with thermal ellipsoids flattened perpendicular to the chain direction [1].
The N-Cu-N linear chains exhibit characteristic bond lengths and geometries that influence the material's properties. The chains create pathways for electronic conduction and affect the overall electronic structure of the material [1]. The linear atomic arrangement is directly related to the partial covalent character of the Cu-N bonding and contributes to the unique electronic properties observed in copper nitride [14].








